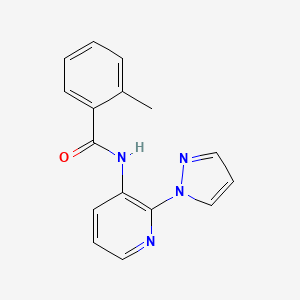
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known by its chemical name, MPB, and has been synthesized using different methods such as the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. This compound also targets the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune response. This compound has also been shown to have anti-inflammatory effects and to regulate the expression of various genes involved in cellular signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide in lab experiments include its potent activity against cancer cells and its ability to modulate various cellular pathways. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide, including the development of new derivatives with improved solubility and bioavailability. Further studies are also needed to elucidate the exact mechanism of action of this compound and to identify its potential applications in other fields such as biochemistry and pharmacology. Additionally, more research is needed to determine the safety and efficacy of this compound in vivo and in clinical trials.
Synthesemethoden
The synthesis of 2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide involves the reaction of 2-bromo-3-methylpyridine with 2-pyrazoleboronic acid in the presence of a palladium catalyst. The reaction is carried out under controlled conditions, and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent activity against cancer cells by inhibiting the proliferation and inducing apoptosis.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-6-2-3-7-13(12)16(21)19-14-8-4-9-17-15(14)20-11-5-10-18-20/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLWCOHQIFJWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(N=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)
![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)
![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)

![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![{3-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B7539160.png)

![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)
![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)
![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)